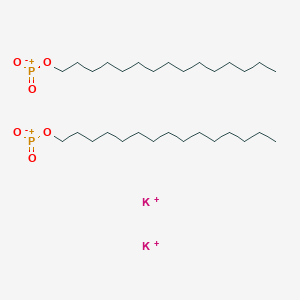
Dipotassium pentadecyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium pentadecyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C-P) bond. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the long pentadecyl chain makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium pentadecyl phosphonate can be synthesized through various methods. One common approach involves the reaction of pentadecyl alcohol with phosphorus trichloride, followed by hydrolysis and neutralization with potassium hydroxide. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Anhydrous solvents like toluene or dichloromethane.
Catalysts: Often, catalysts like triethylamine are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors. The process includes:
Neutralization: Phosphoric acid is neutralized with potassium hydroxide.
Reaction: The neutralized solution is reacted with pentadecyl alcohol.
Purification: The product is purified through crystallization or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Dipotassium pentadecyl phosphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products Formed
Phosphonic Acids: Formed through oxidation.
Phosphine Derivatives: Formed through reduction.
Substituted Phosphonates: Formed through substitution reactions.
Scientific Research Applications
Dipotassium pentadecyl phosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a component in bone-targeting drugs.
Industry: Used in the formulation of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of dipotassium pentadecyl phosphonate involves its interaction with biological membranes and enzymes. The long hydrophobic pentadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity. Additionally, the phosphonate group can inhibit enzymes by mimicking phosphate substrates, leading to enzyme inhibition and altered metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Potassium phosphonates: Similar in structure but with shorter alkyl chains.
Sodium phosphonates: Similar in function but with different cationic components.
Calcium phosphonates: Used in similar applications but with different solubility and stability profiles.
Uniqueness
Dipotassium pentadecyl phosphonate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane disruption or integration.
Properties
Molecular Formula |
C30H62K2O6P2+2 |
|---|---|
Molecular Weight |
659.0 g/mol |
IUPAC Name |
dipotassium;oxido-oxo-pentadecoxyphosphanium |
InChI |
InChI=1S/2C15H31O3P.2K/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(16)17;;/h2*2-15H2,1H3;;/q;;2*+1 |
InChI Key |
XBFPHJVMIWCBFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCO[P+](=O)[O-].CCCCCCCCCCCCCCCO[P+](=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



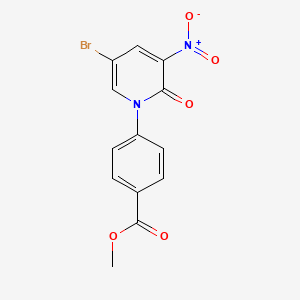


![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)
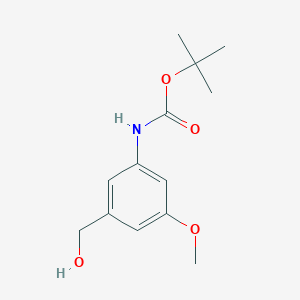
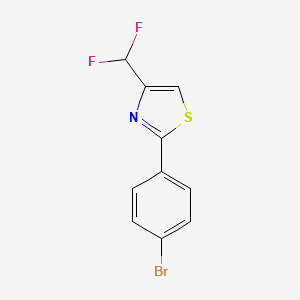
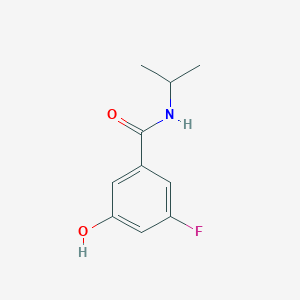
![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)
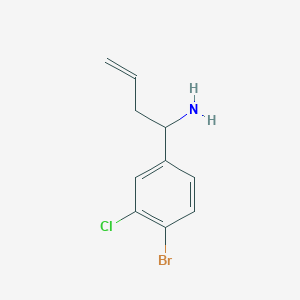

![1-Piperazinecarboxylic acid, 4-[2-[2-(1H-pyrazol-3-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B15090061.png)
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)
